molecular formula C7H14N4 B1520270 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine CAS No. 1067900-22-4

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1520270
CAS No.: 1067900-22-4
M. Wt: 154.21 g/mol
InChI Key: QKZGPGWTHXRTLI-UHFFFAOYSA-N
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Description

Structural Classification of Pyrazole Derivatives

The classification of pyrazole derivatives follows established patterns based on substitution positions and functional group types, with this compound representing a specific subclass within this comprehensive chemical family. Pyrazole itself constitutes a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in an ortho-substitution arrangement. The fundamental pyrazole structure serves as the foundation for numerous derivative compounds that have found applications across pharmaceutical, agricultural, and materials science domains.

Within the broader classification system, pyrazole derivatives are categorized based on the positions and types of substituents attached to the core ring structure. The compound under investigation belongs to the aminopyrazole subclass, specifically the 3-aminopyrazole category, due to the presence of an amino group at position 3 of the pyrazole ring. Research has demonstrated that aminopyrazoles represent one of the most extensively studied chemotypes in medicinal chemistry, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibiting distinct chemical and biological properties.

The structural features of this compound place it within the substituted aminopyrazole classification, where additional alkyl or aryl substituents modify the basic aminopyrazole framework. The presence of the dimethylaminoethyl substituent at position 1 creates a compound that bridges multiple classification categories, combining elements of N-substituted pyrazoles with aminopyrazole functionality. This dual classification reflects the compound's potential for diverse chemical behaviors and applications.

Contemporary research has identified pyrazole derivatives as existing in multiple tautomeric forms, with unsubstituted pyrazoles capable of existing in three different tautomeric states. However, the substitution pattern present in this compound limits tautomeric possibilities due to the fixed nitrogen substitution at position 1. The compound demonstrates the principle that strategic substitution can be used to control tautomeric behavior and stabilize specific structural arrangements within the pyrazole family.

Significance of Amino-Alkyl Substituents in Heterocyclic Chemistry

The incorporation of amino-alkyl substituents into heterocyclic frameworks represents a fundamental strategy in medicinal chemistry and organic synthesis, with this compound exemplifying the sophisticated approach to functional group integration. Amino-alkyl substituents contribute multiple beneficial properties to heterocyclic compounds, including enhanced water solubility, improved membrane permeability, and increased potential for biological target interaction. The dimethylaminoethyl group present in this compound represents a particularly effective amino-alkyl substituent that has been widely employed in pharmaceutical development.

Research has established that amino substituents in pyrazole derivatives create compounds with enhanced hydrogen bond donor capabilities, while the alkyl chain component provides conformational flexibility and lipophilic character. The dimethylamino functionality specifically contributes basic properties to the molecule, potentially allowing for salt formation and improved pharmaceutical properties. The ethyl spacer between the pyrazole ring and the dimethylamino group provides sufficient flexibility to allow optimal orientation for biological interactions while maintaining structural integrity.

The strategic placement of the amino-alkyl substituent at position 1 of the pyrazole ring in this compound reflects established principles of heterocyclic chemistry optimization. Position 1 substitution in pyrazoles typically does not interfere with the electronic properties of the aromatic system while providing opportunities for introducing diverse functional groups. The combination of position 1 substitution with position 3 amino substitution creates a compound with multiple sites for molecular recognition and chemical interaction.

Studies of amino-alkyl substituted heterocycles have demonstrated that the length and branching pattern of the alkyl chain significantly influence biological activity and physicochemical properties. The two-carbon ethyl spacer employed in this compound represents an optimal balance between conformational flexibility and structural compactness. This spacer length has been shown to provide sufficient distance for independent behavior of the terminal dimethylamino group while maintaining overall molecular coherence.

Historical Development of Dimethylaminoethyl-Substituted Pyrazoles

The historical development of dimethylaminoethyl-substituted pyrazoles traces its origins to the fundamental discoveries in pyrazole chemistry during the late 19th century, with subsequent evolution driven by advancing understanding of structure-activity relationships and synthetic methodology. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature that continues to be used today. The foundational synthetic work was subsequently advanced by German chemist Hans von Pechmann, who developed a classical method for pyrazole synthesis from acetylene and diazomethane in 1898.

The progression from simple pyrazole structures to complex substituted derivatives like this compound represents decades of systematic research into heterocyclic chemistry and pharmaceutical development. Early research focused on establishing basic synthetic routes and understanding fundamental chemical properties of the pyrazole ring system. The recognition that pyrazole derivatives could exhibit significant biological activity led to intensive investigation of substitution patterns that might enhance therapeutic potential.

The specific development of dimethylaminoethyl-substituted pyrazoles emerged from research into compounds with improved pharmacological properties compared to simpler pyrazole derivatives. The dimethylaminoethyl substituent gained prominence due to its ability to enhance water solubility and facilitate cellular uptake, properties that proved valuable in pharmaceutical applications. Research demonstrated that this particular substituent pattern could improve the drug-like characteristics of pyrazole-based compounds while maintaining or enhancing biological activity.

Contemporary research has established dimethylaminoethyl-substituted pyrazoles as important intermediates and target compounds in medicinal chemistry. The compound this compound represents the culmination of this historical development, incorporating the accumulated knowledge of pyrazole chemistry, amino substituent effects, and alkyl chain optimization. Patent literature indicates that compounds with this structural motif have been investigated as potential inhibitors of various protein targets, including p38 kinase.

The synthesis and characterization of this compound reflects modern capabilities in heterocyclic chemistry, where precise control over substitution patterns and stereochemistry enables the preparation of compounds with specifically designed properties. The availability of this compound through commercial suppliers indicates its recognition as a valuable research chemical and potential pharmaceutical intermediate. The historical trajectory from simple pyrazole structures to sophisticated derivatives like this compound illustrates the progressive nature of chemical research and the continuous refinement of synthetic strategies in heterocyclic chemistry.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-7(8)9-11/h3-4H,5-6H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZGPGWTHXRTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be substituted with various nucleophiles.

  • Common Reagents and Conditions: Reagents such as acetic acid, hydrochloric acid, and sodium hydroxide are often used. Reaction conditions may vary depending on the specific transformation desired.

  • Major Products Formed: The major products include oxidized or reduced derivatives of the compound, as well as substituted pyrazol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine is its role as a potential anticancer agent. Research indicates that this compound can inhibit mutant BRAF, a protein kinase often mutated in melanoma and other cancers. A series of studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of BRAF mutant melanoma cell lines, showcasing its potential as a therapeutic agent against melanoma .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTargetIC50 (μM)Mechanism of Action
1aBRAF1.6Inhibition of mutant BRAF activity
1jBRAF0.7Inhibition of ERK activation
1hBRAF5.8Inhibition of cell proliferation

1.2 Neuropharmacological Potential

The compound's structure suggests potential neuropharmacological applications due to the presence of the dimethylamino group, which is known to enhance blood-brain barrier penetration. Preliminary studies indicate that pyrazole derivatives may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases .

Biological Research Applications

2.1 Cell Culture Studies

In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This property makes it suitable for maintaining physiological pH levels during experiments involving living cells .

2.2 Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes, including kinases involved in signaling pathways critical for cancer progression. Its efficacy in inhibiting these enzymes positions it as a valuable tool for elucidating the roles of specific kinases in cellular signaling and cancer biology .

Synthetic Applications

3.1 Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex pyrazole derivatives, which can be tailored for specific biological activities or chemical properties. Its reactivity allows for various modifications that can lead to new compounds with enhanced efficacy or selectivity against biological targets .

Table 2: Synthetic Pathways Involving Pyrazole Derivatives

Starting MaterialReaction TypeProduct
PyrazoleSuzuki CouplingAryl-Pyrazole Derivative
DimethylamineAlkylationModified Pyrazole

Mechanism of Action

The mechanism by which 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
1-[2-(Dimethylamino)ethyl]-1H-pyrazol-3-amine -N1: 2-(Dimethylamino)ethyl
-C3: NH2
~179.24* Enhanced solubility; potential CNS activity (inferred)
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine -N1: (3-Chlorothiophenyl)methyl
-C5: CH3
227.72 Lipophilic; likely metabolically stable
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine -N1: Pyridin-3-yl
-C4: NH-Cyclopropyl
215.27 Aromatic interactions; kinase inhibition potential
5-Bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione -N1: 2-(Dimethylamino)ethyl
-Core: Indole-dione
Not specified Dual heterocyclic system; redox activity

*Calculated based on formula C₇H₁₄N₄.

Key Observations:

  • Solubility: The dimethylaminoethyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like chlorothiophenyl () or cyclopropyl () .
  • Reactivity: The C3-amine group enables nucleophilic reactions (e.g., acylations), contrasting with C4- or C5-substituted pyrazoles () where steric hindrance may limit reactivity .
  • Biological Activity: Pyrazoles with aromatic substituents (e.g., pyridinyl in ) exhibit stronger π-π stacking interactions, while alkylamino groups (e.g., dimethylaminoethyl) may enhance blood-brain barrier penetration .

Biological Activity

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Inhibition of Kinases : The compound acts as an inhibitor of mitogen-activated protein kinases (MAPKs), particularly MK2, which plays a crucial role in inflammatory responses and cell signaling pathways associated with cancer and autoimmune diseases .
  • Anti-inflammatory Properties : Research indicates that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, suggesting its potential use in treating inflammatory conditions .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below is a summary of its activities based on different assays:

Activity Type Description Reference
Antiproliferative Exhibits significant inhibition of tumor cell lines (e.g., HepG2, HeLa)
Anti-inflammatory Reduces LPS-induced TNF-alpha release in vitro and in vivo models
Kinase Inhibition Selectively inhibits MK2 with an IC50 value indicating strong activity
Neuroprotective Shows protective effects against oxidative stress in neuronal cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Inflammation : A study demonstrated that this compound significantly inhibited the release of TNF-alpha in LPS-stimulated macrophages, highlighting its anti-inflammatory properties. The compound was effective at concentrations as low as 10 µM, with an IC50 value indicating potent activity against inflammation .
  • Antiproliferative Activity : In vitro assays revealed that the compound effectively inhibited the proliferation of cancer cell lines, with notable effects observed in HepG2 liver cancer cells and HeLa cervical cancer cells. The growth inhibition percentages were measured at 54.25% and 38.44%, respectively, indicating selective cytotoxicity towards cancer cells while sparing normal fibroblasts .
  • Neuroprotective Effects : The compound was also evaluated for its neuroprotective capabilities against oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and preservation of cellular function, suggesting potential applications in neurodegenerative diseases .

Preparation Methods

Stepwise Synthesis Approach

A typical synthetic route to this compound involves:

  • Formation of the Pyrazole Core
    The pyrazole ring is commonly constructed via cyclocondensation of hydrazines with β-ketonitriles or 1,3-dicarbonyl compounds. For example, reacting hydrazine hydrate with a suitable β-ketonitrile yields the pyrazole core bearing an amino group at the 3-position.

  • Introduction of the 2-(Dimethylamino)ethyl Side Chain
    The aminoalkyl substituent can be introduced via nucleophilic substitution or alkylation reactions. A common method involves reacting the pyrazole intermediate with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl chloride or bromide) under controlled conditions in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature to maintain intermediate stability.

Reaction Conditions and Optimization

  • Solvents: Aprotic solvents like dichloromethane or tetrahydrofuran are preferred for the alkylation step to avoid side reactions.
  • Temperature: Low temperatures (0 to 5 °C) are maintained during alkylation to prevent decomposition.
  • Catalysts/Base: Mild bases such as triethylamine may be used to neutralize generated acid and drive the reaction forward.
  • Purification: The product is typically purified by column chromatography or recrystallization to achieve high purity.

Industrial Scale Considerations

Industrial synthesis scales up the above methods with:

  • Automated reactors ensuring precise temperature and reagent control.
  • Continuous flow systems to enhance reproducibility and yield.
  • Optimization to maximize purity and minimize waste.

Comparative Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
Pyrazole core synthesis Condensation of β-ketonitriles with hydrazine hydrate β-ketonitrile, hydrazine hydrate, solvent 70-85 Versatile, widely used method
Alkylation of pyrazole Nucleophilic substitution with 2-(dimethylamino)ethyl halide 2-(dimethylamino)ethyl chloride, DCM, base, 0-5 °C 60-75 Requires controlled temperature
Alternative cyclocondensation 1,3-dicarbonyl compounds with hydrazines in aprotic solvents Hydrazine, diketones, DMF or NMP, HCl addition 65-80 Improved yields with acid additives
1,3-Dipolar cycloaddition Diazocarbonyl compounds with alkynes catalyzed by Zn(OTf)2 Ethyl α-diazoacetate, phenylpropargyl, Zn(OTf)2 ~89 Efficient but less common for this target

Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines remains the most versatile and widely adopted method for synthesizing 5-aminopyrazoles, which can be adapted for this compound by subsequent alkylation.
  • The use of aprotic dipolar solvents such as DMF combined with strong acid (HCl) enhances cyclocondensation yields by facilitating dehydration steps, which is crucial for pyrazole ring formation.
  • The alkylation step introducing the 2-(dimethylamino)ethyl group requires careful control of reaction conditions to prevent side reactions and degradation of sensitive intermediates.
  • Industrial processes optimize these reactions for scale, employing continuous flow and automated systems to maintain consistent quality.

Q & A

Q. What are the optimal synthetic routes for 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, reacting 1H-pyrazol-3-amine with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF under reflux . Key parameters:
  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .

  • Yield Optimization : Excess alkylating agent (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .

    • Data Table : Comparison of Synthetic Conditions
BaseSolventTemp (°C)Yield (%)Purity (%)Source
NaHDMF806897
K₂CO₃THF605293

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₇H₁₅N₄: 163.12) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the alkylation of pyrazole amines, and how do competing pathways affect product distribution?

  • Methodological Answer : Regioselectivity is influenced by:
  • Steric Effects : Bulky substituents (e.g., dimethylaminoethyl) favor N1- over N2-alkylation. Use steric-directing groups (e.g., methyl at N1) to suppress by-products .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation over C-alkylation .
  • Contradiction Analysis : Conflicting reports on yields (52–68%) suggest solvent/base pairings critically impact selectivity. For example, K₂CO₃ in THF may favor incomplete deprotonation, reducing efficiency compared to NaH in DMF .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural features correlate with observed effects?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition) using recombinant enzymes. The dimethylaminoethyl group enhances solubility and target binding via cationic interactions .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors). Pyrazole amines often show affinity for GPCRs due to hydrogen-bonding motifs .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ values). Fluorinated analogs (e.g., ) show enhanced activity, suggesting halogenation may improve potency .

Q. How do computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets, and what limitations exist in modeling its dynamic behavior?

  • Methodological Answer :
  • Docking Workflow :

Target Selection : Crystal structures from PDB (e.g., COX-2 for anti-inflammatory studies).

Ligand Preparation : Protonation states adjusted to pH 7.4 (dimethylamino group: pKa ~9.5, remains cationic).

Scoring : Glide SP/XP to rank binding poses. The ethyl linker may occupy hydrophobic pockets, while pyrazole forms π-π interactions .

  • Limitations :
  • Flexibility : The dimethylaminoethyl side chain’s conformational freedom complicates pose prediction.
  • Solvent Effects : Explicit water models rarely used in docking, potentially overestimating affinity .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450-mediated oxidation of the dimethylamino group) .
  • In Vivo Efficacy : No published pharmacokinetic profiles for this compound, though analogs show variable bioavailability (e.g., 15–30% in rodents) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
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1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.